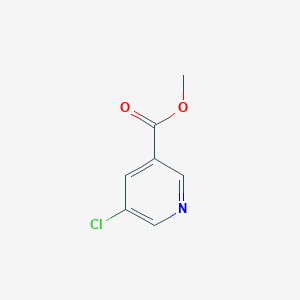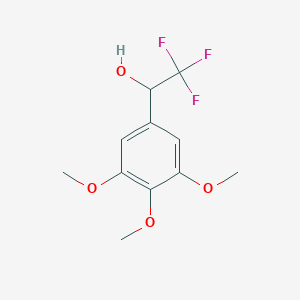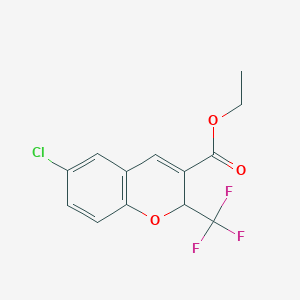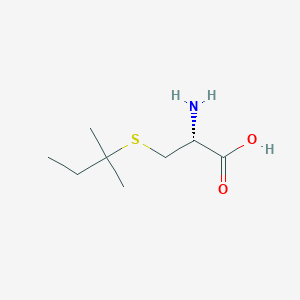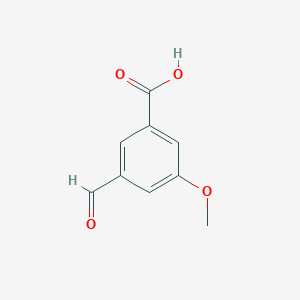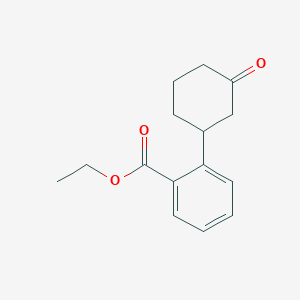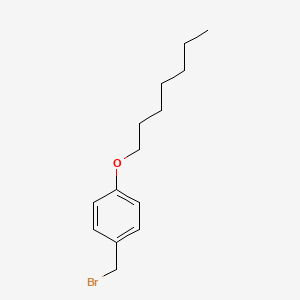
Benzene, 1-(bromomethyl)-4-(heptyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(bromomethyl)-4-(heptyloxy)-: is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the 1-position and a heptyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- can be achieved through a multi-step process involving the bromination of a benzene derivative followed by the introduction of a heptyloxy group. One common method involves the bromination of toluene to form benzyl bromide, which is then reacted with heptyl alcohol in the presence of a base to yield the desired compound.
Industrial Production Methods: Industrial production of Benzene, 1-(bromomethyl)-4-(heptyloxy)- typically involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-(bromomethyl)-4-(heptyloxy)- undergoes electrophilic substitution reactions, where the bromomethyl group can be replaced by other substituents. Common reagents include halogen carriers like aluminum bromide (AlBr3) or iron(III) bromide (FeBr3).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Major Products Formed:
- Substitution reactions typically yield various benzene derivatives depending on the substituent introduced.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-(bromomethyl)-4-(heptyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated benzene derivatives on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: In the industrial sector, Benzene, 1-(bromomethyl)-4-(heptyloxy)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of Benzene, 1-(bromomethyl)-4-(heptyloxy)- involves its interaction with molecular targets through electrophilic substitution reactions. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions.
Comparison with Similar Compounds
- Benzene, 1-(bromomethyl)-4-(methoxy)-
- Benzene, 1-(bromomethyl)-4-(ethoxy)-
- Benzene, 1-(bromomethyl)-4-(propoxy)-
Comparison: Benzene, 1-(bromomethyl)-4-(heptyloxy)- is unique due to the presence of a heptyloxy group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer heptyloxy chain increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are desired for enhanced performance or specific interactions.
Properties
IUPAC Name |
1-(bromomethyl)-4-heptoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJPCDOCRJXCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576779 |
Source


|
| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103481-66-9 |
Source


|
| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
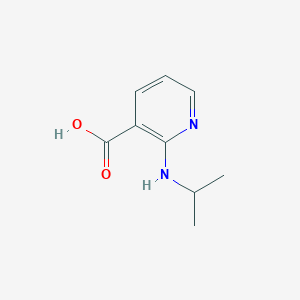
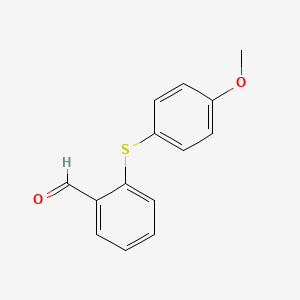

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)

